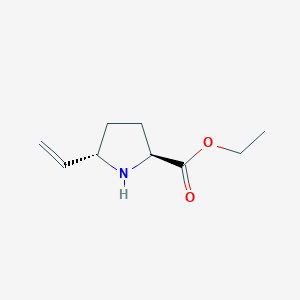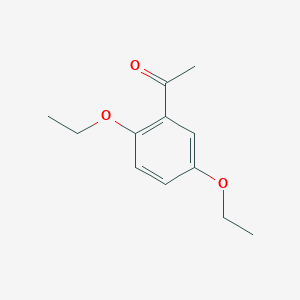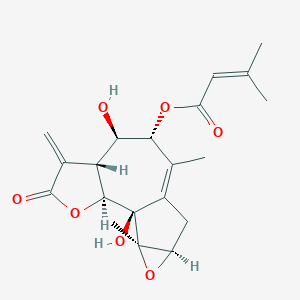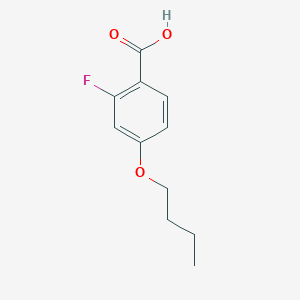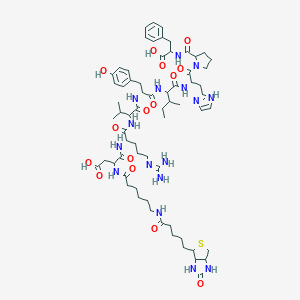
Bio-ahx-aii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-ahx-aii is a peptide that has been synthesized for scientific research purposes. It is a relatively new compound that has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of bio-ahx-aii is not fully understood. However, it has been shown to interact with the angiotensin II type 1 receptor (AT1R) and modulate its activity. This interaction can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can result in the biological effects of bio-ahx-aii.
Biochemical and Physiological Effects:
Bio-ahx-aii has been shown to have various biochemical and physiological effects. It can promote angiogenesis, cell proliferation, and wound healing. It can also inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii can have a protective effect on the heart and blood vessels by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using bio-ahx-aii in lab experiments is its specificity for the AT1R. This specificity allows for the selective modulation of the receptor's activity, which can result in the desired biological effects. However, one limitation of using bio-ahx-aii is its stability. The peptide is prone to degradation, which can affect its activity and reproducibility.
Direcciones Futuras
There are several future directions for bio-ahx-aii research. One direction is to further investigate its potential in wound healing and tissue regeneration. Another direction is to explore its use in combination therapy for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in cardiovascular disease.
Conclusion:
In conclusion, bio-ahx-aii is a peptide that has shown promising results in various scientific research applications. Its specificity for the AT1R and its ability to promote angiogenesis, cell proliferation, and wound healing make it a valuable tool for research. However, its stability and mechanism of action need further investigation. With continued research, bio-ahx-aii has the potential to become a valuable therapeutic agent in various fields of medicine.
Métodos De Síntesis
Bio-ahx-aii is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of bio-ahx-aii involves the coupling of alanine, histidine, and aspartic acid to form the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
Bio-ahx-aii has been used in various scientific research applications. It has been studied for its potential in wound healing, cancer therapy, and cardiovascular disease. In wound healing, bio-ahx-aii has been shown to promote angiogenesis and cell proliferation, which can aid in the healing process. In cancer therapy, bio-ahx-aii has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, bio-ahx-aii has been shown to have a protective effect on the heart and blood vessels.
Propiedades
Número CAS |
115102-72-2 |
|---|---|
Nombre del producto |
Bio-ahx-aii |
Fórmula molecular |
C66H96N16O15S |
Peso molecular |
1385.6 g/mol |
Nombre IUPAC |
4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97) |
Clave InChI |
LKHRZAVCRQHMMT-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Secuencia |
DRVYXXPF |
Sinónimos |
(6-biotinylamido)hexanoylangiotensin II Bio-Ahx-AII Bio-Ahx-angiotensin II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




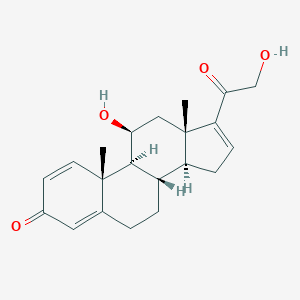
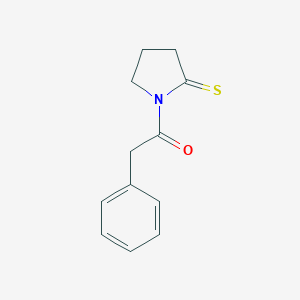



![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
